1,3,5-Tribromo-2,4,6-trinitrobenzene
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Overview
Description
1,3,5-Tribromo-2,4,6-trinitrobenzene is an aromatic compound characterized by the presence of three bromine atoms and three nitro groups attached to a benzene ring. This compound is known for its high reactivity and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2,4,6-trinitrobenzene can be synthesized through the bromination of 1,3,5-trinitrobenzene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tribromo-2,4,6-trinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed:
Substitution Reactions: Products include compounds with different functional groups replacing the bromine atoms.
Reduction Reactions: The major product is 1,3,5-tribromo-2,4,6-triaminobenzene.
Scientific Research Applications
1,3,5-Tribromo-2,4,6-trinitrobenzene is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-tribromo-2,4,6-trinitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1,3,5-Trinitrobenzene: Lacks the bromine atoms but shares the nitro groups.
1,3,5-Trichloro-2,4,6-trinitrobenzene: Similar structure but with chlorine atoms instead of bromine.
1,3,5-Triamino-2,4,6-trinitrobenzene: Contains amino groups instead of bromine atoms.
Uniqueness: 1,3,5-Tribromo-2,4,6-trinitrobenzene is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
83430-12-0 |
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Molecular Formula |
C6Br3N3O6 |
Molecular Weight |
449.79 g/mol |
IUPAC Name |
1,3,5-tribromo-2,4,6-trinitrobenzene |
InChI |
InChI=1S/C6Br3N3O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16 |
InChI Key |
OMSXTIDIERRLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
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